N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system fused with a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide typically involves a multi-step process:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include an amine and a carbonyl compound, which undergo condensation to form the oxazepine ring.
Introduction of the Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions. These reactions are typically carried out using alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the tetrahydrobenzo[b][1,4]oxazepine intermediate with 2,5-dichlorobenzoyl chloride. This reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzamide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide lies in its specific substitution pattern and the presence of multiple functional groups
Properties
IUPAC Name |
2,5-dichloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)15-10-13(22)5-7-16(15)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGWSQEHVSSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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